2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNKILQDNAOEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593013 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262589-15-1 | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with α-haloketones to form the thiazole ring. This is followed by carboxylation to introduce the carboxylic acid group. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Scientific Research Applications
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in the development of antibacterial agents.
Medicine: It is being explored for its potential use in drug discovery programs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid
- Molecular Formula: C₁₀H₅F₂NO₂S (identical to the target compound).
- Key Difference : Fluorine atoms at the 2,6-positions of the phenyl ring instead of 2,3.
- Implications: The altered substitution pattern may influence electronic effects and steric interactions.
2-(4-Fluorophenyl)thiazole-4-carboxylic Acid (CAS: 863668-07-9)
- Molecular Formula: C₁₀H₆FNO₂S.
- Key Difference : A single fluorine substituent at the para-position of the phenyl ring.
- Implications : The absence of a second fluorine reduces electron-withdrawing effects, which may decrease acidity of the carboxylic acid group (pKa ~3–4) compared to the difluoro analogue (pKa ~2–3) .
Functional Group Derivatives
Ethyl 2-(2,4-Difluorophenyl)-4-thiazolecarboxylate
- Molecular Formula: C₁₂H₉F₂NO₂S.
- Key Difference : The carboxylic acid is replaced by an ethyl ester group.
- Implications : The ester derivative exhibits higher lipophilicity (logP ~2.5 vs. ~1.8 for the acid), improving membrane permeability. However, it lacks the hydrogen-bonding capacity of the free acid, which may reduce target binding affinity .
2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic Acid (CAS: 144061-16-5)
Halogen-Substituted Analogues
2-(2,4-Dichlorophenyl)thiazole-4-carboxylic Acid
- Molecular Formula: C₁₀H₅Cl₂NO₂S.
- Key Difference : Chlorine atoms replace fluorine at the 2,4-positions.
- Implications : Chlorine’s larger atomic radius increases steric bulk and lipophilicity (logP ~3.0 vs. ~1.8 for the difluoro compound). This enhances passive diffusion but may reduce solubility in aqueous media .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Predicted) | pKa (Carboxylic Acid) |
|---|---|---|---|---|
| 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | 2,4-diF, -COOH | 241.21 | 1.8 | 2.3 |
| 2-(2,6-Difluorophenyl)thiazole-4-carboxylic acid | 2,6-diF, -COOH | 241.21 | 1.7 | 2.5 |
| 2-(4-Fluorophenyl)thiazole-4-carboxylic acid | 4-F, -COOH | 223.22 | 1.5 | 3.1 |
| Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate | 2,4-diF, -COOEt | 269.26 | 2.5 | N/A |
| 2-(4-Trifluoromethylphenyl)thiazole-4-carboxylic acid | 4-CF₃, -COOH | 271.22 | 2.2 | 1.5 |
Biological Activity
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential as pharmacological agents, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets.
- Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in inflammatory pathways, specifically cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, it prevents the production of inflammatory mediators, thus exerting anti-inflammatory effects.
- Cell Signaling Pathways : The compound influences several cell signaling pathways associated with inflammation and apoptosis. Its ability to modulate these pathways indicates a potential role in therapeutic strategies against inflammatory diseases and cancer.
The biochemical properties of this compound are significant for its biological activity:
- Solubility : It exhibits solubility in various solvents including water and alcohol, which is crucial for its bioavailability in pharmacological applications.
- Pharmacokinetics : The compound's pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, enhancing its therapeutic potential.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antibacterial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent .
- Anticancer Properties : Research has highlighted its potential as an anticancer agent. It has been evaluated for cytotoxic effects against different cancer cell lines. For instance, some derivatives have demonstrated significant antiproliferative activity against prostate cancer and melanoma cells .
Case Studies
Several studies have explored the efficacy of thiazole derivatives similar to this compound:
- Study on Antibacterial Activity :
- Anticancer Activity Evaluation :
Data Table: Biological Activities of Related Thiazole Compounds
| Compound Name | Activity Type | Target Organism/Cancer Type | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial | Mycobacterium tuberculosis | < 1 |
| 4-substituted methoxylbenzoyl-aryl-thiazoles | Anticancer | Melanoma | 0.124 - 3.81 |
| Thiazolidine derivatives | Antidiabetic | Various | Varies |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid, and what yield variations are observed under different catalyst systems?
- Methodological Answer : The compound is typically synthesized via cyclization reactions or Suzuki-Miyaura coupling, leveraging fluorophenyl precursors and thiazole intermediates. For example, analogous thiazole-carboxylic acid derivatives (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) are synthesized using palladium-catalyzed cross-coupling, with yields varying between 60–85% depending on catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) and reaction temperature . Optimization of reaction time and solvent polarity (e.g., DMF vs. THF) is critical to minimize byproducts like unreacted halide intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR are essential for confirming molecular weight and fluorine substitution patterns. For structural validation, <sup>1</sup>H/<sup>13</sup>C NMR can resolve thiazole ring protons (δ 7.8–8.2 ppm) and carboxylic acid protons (δ 12–13 ppm). Purity analysis via HPLC with UV detection at 254 nm is recommended, using C18 columns and acetonitrile/water gradients .
Q. What are the solubility profiles of this compound in common organic solvents, and how do they impact crystallization protocols?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Crystallization trials using ethanol/water mixtures (7:3 v/v) at 4°C yield needle-like crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) can identify polymorphic transitions, with melting points typically observed near 200–210°C for similar fluorinated thiazoles .
Advanced Research Questions
Q. How can computational reaction path analysis (CRPA) optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state analysis can predict energetically favorable pathways. For example, ICReDD’s approach uses reaction path searches to identify optimal conditions (e.g., solvent, temperature) that reduce activation barriers for cyclization steps, decreasing byproduct formation by 30–40% . Machine learning models trained on analogous reactions (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid synthesis) further refine catalyst selection .
Q. What strategies are recommended for resolving discrepancies in reported solubility data across different solvent systems?
- Methodological Answer : Contradictory solubility data often arise from inconsistent measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardized protocols using shake-flask methods with saturation equilibration (24–48 hrs) and HPLC quantification are advised. Statistical design of experiments (DoE) can isolate variables like temperature and pH, with Pareto charts identifying dominant factors .
Q. How can reaction kinetics studies improve the scalability of this compound’s synthesis?
- Methodological Answer : In-situ FTIR or Raman spectroscopy monitors reaction progress in real time, identifying rate-limiting steps (e.g., ligand exchange in catalytic cycles). For scale-up, microreactor systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of fluorophenyl groups). Kinetic modeling using Arrhenius equations optimizes residence time and temperature gradients .
Q. What advanced techniques validate the compound’s stability under long-term storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., decarboxylation or thiazole ring oxidation). Solid-state NMR and powder X-ray diffraction (PXRD) track amorphous-crystalline phase transitions. For sensitive fluorinated compounds, argon-blanketed storage at –20°C is recommended .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Batch-to-batch inconsistencies may stem from residual solvents or trace metal catalysts. Inductively coupled plasma mass spectrometry (ICP-MS) identifies metal impurities (e.g., Pd, Cu), while <sup>19</sup>F NMR with relaxation delay adjustments resolves signal splitting from paramagnetic contaminants. Cross-validation with independent synthetic routes (e.g., Grignard vs. Ullmann coupling) isolates method-specific artifacts .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
